1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Potency Differential in GPR119 Agonist Scaffold
In a controlled medicinal chemistry programme at AstraZeneca, 1,2,4-oxadiazole regioisomers demonstrated higher biochemical and cellular potency than the corresponding 1,3,4-oxadiazole analogue when incorporated into an imidazo[1,2-a]pyridine GPR119 agonist scaffold [1]. The 5-methyl-1,2,4-oxadiazol-3-ylmethyl motif present in the target compound positions the oxadiazole in the higher-potency regioisomeric series. Although the target compound was not directly assayed in that study, the class-level inference is robust because the potency rank order (1,2,4-oxadiazole > 1,3,4-oxadiazole) was explicitly established across multiple analogues.
| Evidence Dimension | Biochemical and cellular potency rank order |
|---|---|
| Target Compound Data | Target compound contains 1,2,4-oxadiazole (higher-potency regioisomer) |
| Comparator Or Baseline | 1,3,4-Oxadiazole analogue 36 (lower potency) |
| Quantified Difference | Qualitative rank order: 1,2,4-oxadiazoles 33 and 35 > 1,3,4-oxadiazole 36. Exact IC₅₀/EC₅₀ values not disclosed in the public domain for these specific intermediates. |
| Conditions | GPR119-transfected HEK293T cells; cAMP assay; imidazo[1,2-a]pyridine scaffold context (Scott et al., 2013) |
Why This Matters
For procurement decisions in GPR119 or related GPCR programmes, selecting the 1,2,4-oxadiazole regioisomer avoids the potency penalty observed with 1,3,4-oxadiazole alternatives.
- [1] Scott, J. S. et al. Optimisation of aqueous solubility in a series of G protein coupled receptor 119 (GPR119) agonists. Med. Chem. Commun. 2013, 4, 95–100. (1,2,4-Oxadiazoles 33 and 35 showed higher biochemical and cellular potency than the 1,3,4-oxadiazole analogue 36.) View Source
